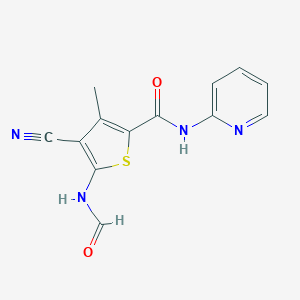![molecular formula C25H31N3O4 B427394 ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE](/img/structure/B427394.png)
ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a morpholine ring, a dibenzoazepine core, and a carbamate group, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE typically involves multiple steps, starting with the preparation of the dibenzoazepine core. This core can be synthesized through a series of cyclization reactions involving appropriate precursors. The morpholine ring is then introduced via a nucleophilic substitution reaction, followed by the addition of the isopropyl group through an alkylation reaction. Finally, the carbamate group is incorporated using a carbamoylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired outcome, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce alcohols or amines
科学研究应用
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may serve as a probe or tool for studying biological processes, particularly those involving its molecular targets.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or treatments for specific diseases.
Industry: It can be utilized in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of ISOPROPYL N-[5-(3-MORPHOLINOPROPANOYL)-10,11-DIHYDRO-5H-DIBENZO[B,F]AZEPIN-3-YL]CARBAMATE involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
1-(4-Isopropyl-phenyl)-3-morpholin-4-yl-urea: This compound shares a morpholine ring and an isopropyl group but differs in its core structure.
Methyl {5-[3-(4-morpholinyl)propanoyl]-5H-dibenzo[b,f]azepin-3-yl}carbamate: Similar in structure but with a methyl group instead of an isopropyl group.
Uniqueness
Isopropyl 5-(3-morpholin-4-ylpropanoyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylcarbamate is unique due to its specific combination of functional groups and core structure
属性
分子式 |
C25H31N3O4 |
|---|---|
分子量 |
437.5g/mol |
IUPAC 名称 |
propan-2-yl N-[11-(3-morpholin-4-ylpropanoyl)-5,6-dihydrobenzo[b][1]benzazepin-2-yl]carbamate |
InChI |
InChI=1S/C25H31N3O4/c1-18(2)32-25(30)26-21-10-9-20-8-7-19-5-3-4-6-22(19)28(23(20)17-21)24(29)11-12-27-13-15-31-16-14-27/h3-6,9-10,17-18H,7-8,11-16H2,1-2H3,(H,26,30) |
InChI 键 |
CQIURCSQCDFSBD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
规范 SMILES |
CC(C)OC(=O)NC1=CC2=C(CCC3=CC=CC=C3N2C(=O)CCN4CCOCC4)C=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


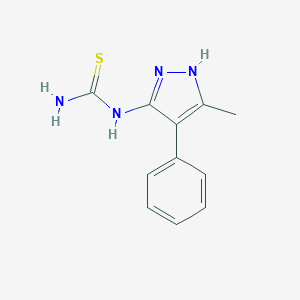
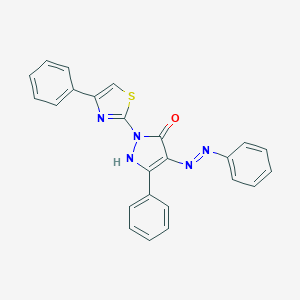
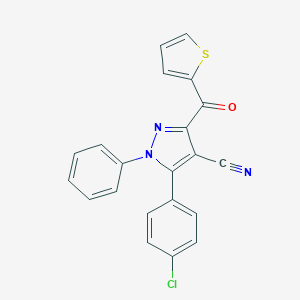
![Ethyl 5-acetyl-3-amino-4-(4-methoxyphenyl)-6-methylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B427315.png)

methanone](/img/structure/B427323.png)
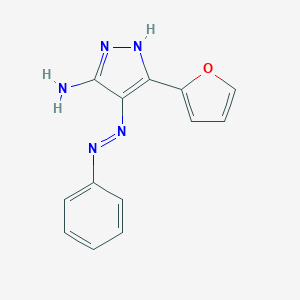
![Ethyl 6-oxo-1,4,8-triphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate](/img/structure/B427326.png)
![1-[1-(3-bromophenyl)-4-(4-methoxybenzoyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B427327.png)
![ethyl 2-[2-(dimethoxyphosphoryl)-1-(2-oxo-2H-chromen-3-yl)ethylidene]hydrazinecarboxylate](/img/structure/B427328.png)
![Ethyl 1-(3-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate](/img/structure/B427329.png)
methanone](/img/structure/B427330.png)
![ethyl 1-(4-chlorophenyl)-6-oxo-4,8-diphenyl-7-oxa-1,2-diazaspiro[4.4]nona-2,8-diene-3-carboxylate](/img/structure/B427331.png)
